Fmoc-N-Me-Dab(Boc)-OH

Catalog No.
S3537799
CAS No.
2044702-38-5
M.F
C25H30N2O6
M. Wt
454.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Dab(Boc)-OH

CAS Number

2044702-38-5

Product Name

Fmoc-N-Me-Dab(Boc)-OH

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-13-21(22(28)29)27(4)24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)

InChI Key

XWVWNUSHPLVJFI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl is a compound characterized by its complex structure and specific functional groups. It is a derivative of diamino butyric acid that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. The molecular formula for Fmoc-N-Methyl-Dab(Boc)-OH is C25H30N2O6, and it is recognized for its role in peptide synthesis and other pharmaceutical applications .

, primarily in the context of peptide synthesis. Key reactions include:

  • Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, allowing for the formation of peptide bonds with other amino acids.
  • Coupling Reactions: Fmoc-N-Methyl-Dab(Boc)-OH can react with activated carboxylic acids to form amide bonds, facilitating the elongation of peptide chains .
  • Cyclization: This compound has been utilized in cyclization reactions to form cyclic peptides, which are often more stable and exhibit different biological activities compared to linear peptides .

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl exhibits potential biological activities due to its incorporation into peptide sequences. These peptides can show various pharmacological effects, including:

  • Antimicrobial Activity: Certain peptides synthesized with this compound have demonstrated effectiveness against bacterial strains.
  • Anticancer Properties: Research indicates that some derivatives may inhibit cancer cell proliferation, making them candidates for therapeutic development .
  • Neuroprotective Effects: Peptides containing this compound may also have neuroprotective properties, although further studies are needed to elucidate these effects fully.

Several methods are employed to synthesize Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl:

  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, utilizing Fmoc chemistry for protection and deprotection steps.
  • Solution-Phase Synthesis: Involves the coupling of protected amino acids in solution, followed by purification and isolation of the desired product.
  • Modification of Precursor Compounds: Starting from L-Diaminobutyric acid, the introduction of Fmoc and Boc groups can be achieved through specific

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl has diverse applications in various fields:

  • Peptide Synthesis: Widely used in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Its derivatives are explored for potential use as pharmaceuticals due to their biological activities.
  • Bioconjugation: The compound can be utilized in bioconjugation processes to link peptides with other biomolecules for targeted delivery systems .

Interaction studies involving Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl focus on its binding properties with receptors or enzymes. These studies help determine:

  • Affinity and Specificity: Understanding how well the synthesized peptides bind to their targets is crucial for drug design.
  • Mechanisms of Action: Investigating how these compounds exert their biological effects at the molecular level provides insights into their therapeutic potential .

Several compounds share structural similarities with Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Fmoc-Diaminobutyric Acid (Boc)Lacks N-methyl groupMore basic than N-methyl variant
Fmoc-N-Methyl-Lysine (Boc)Contains lysine instead of diaminobutyricDifferent side chain properties
Fmoc-N-Methyl-Arginine (Boc)Contains arginine side chainExhibits different biological activity
Fmoc-Dab(Boc)-OHSimilar backbone but lacks methyl groupLess steric hindrance than N-methyl form

Fmoc-N-Methyl-Diaminobutyric Acid (Boc)-Hydroxyl's unique combination of protective groups and structural features makes it particularly valuable in peptide synthesis and pharmaceutical applications. Its versatility in

XLogP3

3.9

Sequence

X

Dates

Last modified: 07-26-2023

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